molecular formula C7H14N2S2 B13956670 Carbamodithioic acid, (2-(methylamino)cyclobutyl)methyl ester CAS No. 63870-03-1

Carbamodithioic acid, (2-(methylamino)cyclobutyl)methyl ester

Cat. No.: B13956670
CAS No.: 63870-03-1
M. Wt: 190.3 g/mol
InChI Key: YKJINQAWWMZENP-UHFFFAOYSA-N
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Description

Carbamodithioic acid, (2-(methylamino)cyclobutyl)methyl ester (CAS: 63870-03-1), is a dithiocarbamate derivative characterized by a cyclobutylmethyl ester backbone and a methylamino substituent.

Properties

CAS No.

63870-03-1

Molecular Formula

C7H14N2S2

Molecular Weight

190.3 g/mol

IUPAC Name

[2-(methylamino)cyclobutyl]methyl carbamodithioate

InChI

InChI=1S/C7H14N2S2/c1-9-6-3-2-5(6)4-11-7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)

InChI Key

YKJINQAWWMZENP-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC1CSC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester typically involves the reaction of a primary amine with carbon disulfide. The general reaction can be represented as follows: [ \text{RNH}_2 + \text{CS}_2 \rightarrow \text{R(H)NCS}_2\text{H} ] In this case, the primary amine is 2-(methylamino)cyclobutylamine, which reacts with carbon disulfide to form the desired dithiocarbamic acid ester .

Industrial Production Methods

Industrial production of dithiocarbamates often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include thiuram disulfides from oxidation, primary amines from reduction, and various substituted dithiocarbamates from substitution reactions .

Scientific Research Applications

Dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Carbamodithioic Acid, Dimethyl-, 1-Cyanocyclobutyl Ester

  • Structure: Features a 1-cyanocyclobutyl ester group instead of the (2-methylamino)cyclobutylmethyl moiety.
  • Key Differences: The cyano group (–CN) introduces strong electron-withdrawing effects, likely increasing electrophilicity and altering reactivity in nucleophilic substitution reactions compared to the methylamino group in the target compound.

Dithioveratrylcarbamic Acid Allyl Ester

  • Structure : Contains a veratryl (3,4-dimethoxybenzyl) group and an allyl ester.
  • Key Differences :
    • The veratryl group enhances lipophilicity and may improve blood-brain barrier penetration, whereas the cyclobutyl group in the target compound offers steric constraints for selective binding.
    • The allyl ester is more prone to hydrolysis or enzymatic cleavage than the cyclobutylmethyl ester, affecting metabolic stability .

Carbamic Acid Cyclohexylmethyl Ester

  • Structure : Substitutes the cyclobutyl ring with a cyclohexylmethyl group.
  • The absence of a dithiocarbamate group eliminates metal-chelating capacity, limiting applications in catalysis or heavy-metal scavenging .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents Key Functional Attributes
Carbamodithioic acid, (2-(methylamino)cyclobutyl)methyl ester 63870-03-1 Cyclobutylmethyl ester, methylamino Rigid structure, hydrogen-bonding capability
Carbamodithioic acid, dimethyl-, 1-cyanocyclobutyl ester Not reported Cyanocyclobutyl ester, dimethyl High electrophilicity, reduced H-bonding
Dithioveratrylcarbamic acid allyl ester Not reported Veratryl group, allyl ester High lipophilicity, hydrolytic instability
Carbamic acid cyclohexylmethyl ester Not reported Cyclohexylmethyl ester High steric bulk, low aqueous solubility

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for cyclobutane-containing dithiocarbamates, such as reacting cyclobutylmethylamine with carbon disulfide and methylating agents, though specific protocols are undocumented .
  • Biological Activity: Dithiocarbamates generally exhibit antifungal and antibacterial properties, but the methylamino-cyclobutyl group’s impact remains unstudied.
  • Data Gaps: No peer-reviewed studies directly analyze the target compound’s physicochemical or pharmacological properties. Comparisons rely on structural extrapolation from analogues .

Biological Activity

Carbamodithioic acid, specifically the compound known as (2-(methylamino)cyclobutyl)methyl ester, is a member of the carbamate family. This compound has garnered interest in pharmacological research due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C₈H₁₃N₃O₂S₂
  • Molecular Weight : 217.34 g/mol
  • CAS Number : 2204290-99-1

Carbamodithioic acid esters primarily function as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds can lead to increased levels of acetylcholine, enhancing cholinergic signaling in the nervous system. The mechanism involves the formation of a stable carbamoylated intermediate with AChE, resulting in prolonged cholinergic activity .

Biological Activities

The biological activities of carbamodithioic acid derivatives can be categorized as follows:

  • Antihistaminic Activity : Some derivatives exhibit significant antihistaminic properties, making them potential candidates for treating allergic reactions. In studies comparing various compounds, most derivatives showed stronger antihistaminic effects than anticholinergic actions .
  • Anticholinergic Effects : While primarily functioning as AChE inhibitors, certain compounds also display anticholinergic properties, which can be beneficial in managing conditions like overactive bladder and Parkinson's disease .
  • Antimicrobial Activity : Research indicates that carbamodithioic acid derivatives possess antimicrobial properties against various pathogens. For instance, crude extracts containing these compounds were tested against E. coli, S. aureus, and Candida albicans, demonstrating notable inhibitory effects .

Case Studies

  • Antihistaminic Activity Study :
    • Objective : To evaluate the antihistaminic and anticholinergic activities of new carbamodithioic acid esters.
    • Methodology : Thirteen new dithiocarbamates were synthesized and tested on rabbit ileum.
    • Findings : All derivatives exhibited stronger antihistaminic activity compared to their anticholinergic effects, suggesting a potential therapeutic application in allergy treatments .
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial effects of crude extracts containing carbamodithioic acid derivatives.
    • Methodology : Disk diffusion assays were performed using various bacterial and fungal strains.
    • Results : Significant antimicrobial activity was observed against tested pathogens, indicating potential use in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResultReference
AntihistaminicCarbamodithioic acid derivativesStronger activity than anticholinergics
AnticholinergicVarious carbamate estersSignificant inhibition of AChE
AntimicrobialCrude extracts containing carbamodithioatesEffective against E. coli, S. aureus

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